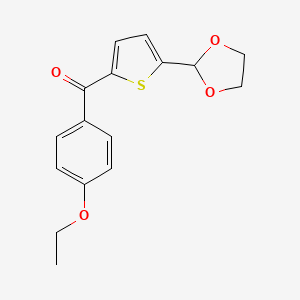

5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

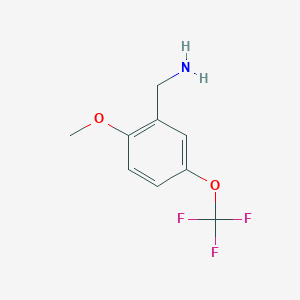

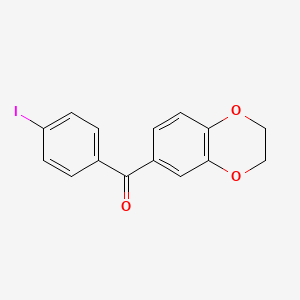

“5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene” appears to be a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. Attached to this ring is a 4-ethoxybenzoyl group and a 1,3-dioxolane ring.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the 4-ethoxybenzoyl group, and the formation of the 1,3-dioxolane ring. Each of these steps would require specific reagents and conditions.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the 4-ethoxybenzoyl group, and the 1,3-dioxolane ring. The arrangement of these groups in space would be determined by the specific bonds between them.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions, while the 1,3-dioxolane ring might be involved in reactions with acids or bases.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of atoms and functional groups in the molecule.

Aplicaciones Científicas De Investigación

Synthesis and Electrochemical Applications

Thiophene derivatives, similar to 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene, are synthesized for their electrochemical applications. For example, fluorescent nitrobenzoyl polythiophenes, which include derivatives of thiophene, have been explored for their electrochemical polymerization and fluorescent properties (Coelho et al., 2015).

The synthesis of asymmetric structure polymers based on derivatives of thiophene demonstrates potential for electrochromic properties, indicating applications in electrochromic devices (Hu et al., 2019).

Antimicrobial and Antioxidant Properties

- Thiophene derivatives have been studied for their antimicrobial and antioxidant activities. For instance, compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown significant antibacterial and antifungal properties (Raghavendra et al., 2016).

Material Science and Pharmaceutical Applications

- Substituted thiophenes are noted for their wide spectrum of biological activities and their use in material science, such as in thin-film transistors and organic light-emitting transistors (OLET) (Nagaraju et al., 2018).

Optoelectronic Properties

- Thiophene substituted 1,3,4-oxadiazole derivatives have been explored for their optoelectronic properties, indicating potential applications in OLEDs, solar cells, and other electronic devices (Thippeswamy et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it were a volatile liquid, it might pose a risk of fire or explosion. If it were a solid, it might pose a risk of dust explosion.

Direcciones Futuras

Future research on this compound might involve studying its synthesis, its physical and chemical properties, its reactivity, and its potential uses. This could involve laboratory experiments, computational studies, and possibly even clinical trials if the compound were a drug candidate.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.

Propiedades

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4S/c1-2-18-12-5-3-11(4-6-12)15(17)13-7-8-14(21-13)16-19-9-10-20-16/h3-8,16H,2,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDIDXFGNVNTLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641955 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene | |

CAS RN |

898778-61-5 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)